4-[3-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride
Overview
Description
“4-[3-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride” is a chemical compound with the CAS Number: 1803591-16-3 . It is a powder in physical form .
Molecular Structure Analysis
The molecular weight of “4-[3-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride” is 295.73 . The molecular formula is C12H15ClF3NO.Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 295.73 and a molecular formula of C12H15ClF3NO.Scientific Research Applications
Synthesis of Novel Compounds : One study focused on the synthesis of novel compounds using 6-[(Trifluoromethyl) phenyl]-4-hydroxyl-2-aminopyrimidine, a derivative related to the compound of interest. This research explored the condensation and cyclization reactions involving these compounds, contributing to the field of synthetic chemistry (Liu, 2013).
Microwave-Assisted Synthesis : Another study reported on the microwave-assisted synthesis of novel 2,4‐Dihydro‐5‐[4‐(trifluoromethyl)phenyl]‐3H‐1,2,4‐triazol‐3‐ones. These compounds, synthesized using a related trifluoromethyl compound, were examined for their potentiometric determination in nonaqueous solvents, demonstrating their potential in chemical research (Özil et al., 2010).
Synthesis of Derivatives : Research on the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives utilized a compound similar to the one of interest. This study involved multiple synthesis steps and explored the chemical properties and potential applications of these derivatives (Bradiaková et al., 2009).
Study of Aminomethylation Reactions : Aminomethylation of 4-phenyl-1,2,4-triazolinethione-3, a reaction involving compounds related to the trifluoromethyl compound, was studied. This research contributed to the understanding of the chemical reactions and stability of these compounds (Shegal & Postovskii, 2013).
Research on Nonlinear Optical Properties : A study on the synthesis, structure, and nonlinear optical properties of two novel two-photon absorption chromophores used derivatives of triphenylamine, including a compound similar to the one . This research has implications for the development of materials with specific optical properties (Cheng et al., 2009).
Catalytic Applications : Research on 2,4-Bis(trifluoromethyl)phenylboronic acid, closely related to the compound of interest, explored its effectiveness as a catalyst for dehydrative amidation. This study contributes to the understanding of catalytic processes in organic synthesis (Wang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]oxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-2-9(8-10)11(16)4-6-17-7-5-11;/h1-3,8H,4-7,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRLMHIHKSMGAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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